7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine core. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable scaffold for various applications.
Preparation Methods
The synthesis of 7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which undergoes a Suzuki–Miyaura cross-coupling reaction . This reaction employs aryl and heteroaryl boronic acids in the presence of a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination . The resulting product is then subjected to further functionalization to introduce the carbaldehyde group.
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield .
Chemical Reactions Analysis
7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Common reagents used in these reactions include organoboron compounds for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions include arylated derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in treating conditions like Parkinson’s disease.
Comparison with Similar Compounds
Similar compounds to 7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde include other pyrazolo[1,5-a]pyrimidine derivatives and trifluoromethylated heterocycles . Compared to these compounds, this compound stands out due to its unique combination of a trifluoromethyl group and a carbaldehyde functional group, which imparts distinct reactivity and biological activity .
Some similar compounds include:
- 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
- 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines
- 4,5-dihydropyrazolo[1,5-a]pyrimidin-5-ylamino)benzonitrile
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-2-12-7-5(4-15)3-13-14(6)7/h3-4,6,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJSFYIDFRMMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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